molecular formula C11H17NO2S B14123579 (R)-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate

(R)-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate

Cat. No.: B14123579
M. Wt: 227.33 g/mol
InChI Key: LLGBGXVAUZIKLU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate is a chiral compound with a specific stereochemistry denoted by the ®-configuration. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of the thiophene ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate typically involves the following steps:

Industrial Production Methods

Industrial production of ®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate is unique due to its specific stereochemistry and the presence of the thiophene ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

methyl (2R)-2-[(5-methylthiophen-2-yl)methylamino]butanoate

InChI

InChI=1S/C11H17NO2S/c1-4-10(11(13)14-3)12-7-9-6-5-8(2)15-9/h5-6,10,12H,4,7H2,1-3H3/t10-/m1/s1

InChI Key

LLGBGXVAUZIKLU-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)NCC1=CC=C(S1)C

Canonical SMILES

CCC(C(=O)OC)NCC1=CC=C(S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.